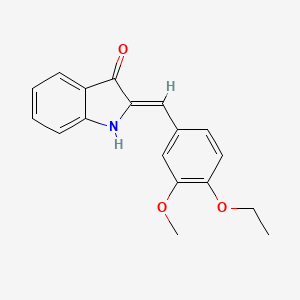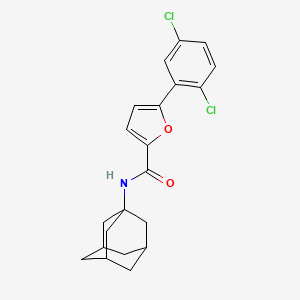![molecular formula C17H18ClN3O2S B10944103 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10944103.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a naphthalene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with formaldehyde and methylamine to form the intermediate compound. This intermediate is then reacted with 2-naphthalenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-benzenesulfonamide
- N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-toluenesulfonamide
Uniqueness
N-[(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific molecular targets and improve its stability and solubility.
Properties
Molecular Formula |
C17H18ClN3O2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-3-21-17(16(18)11-19-21)12-20(2)24(22,23)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,3,12H2,1-2H3 |
InChI Key |
DIBOPUAGRYIECE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10944029.png)
![[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944031.png)
![4-{[(E)-{5-[(3-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944039.png)
![6,8-Dichloro-2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10944046.png)

![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944059.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10944062.png)

![11-(1,1,2,2,3,3,3-heptafluoropropyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944081.png)
![(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10944089.png)
![1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B10944097.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10944104.png)
![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10944105.png)
![(2E)-2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10944120.png)
